molecular formula C7H7N3O4 B13158387 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13158387
M. Wt: 197.15 g/mol
InChI Key: CCERCRRKTNJMJU-UHFFFAOYSA-N
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Description

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a carbamoylmethyl group, an oxo group, and a carboxylic acid group attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of urea with malonic acid derivatives under controlled conditions to form the pyrimidine ring. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the oxo group, leading to the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), amines, and alcohols.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, hydroxylated compounds, and other functionalized molecules that retain the core structure of the original compound.

Scientific Research Applications

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
  • 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-3-carboxylic acid
  • 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid

Uniqueness

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H7N3O4/c8-4(11)1-5-9-2-3(7(13)14)6(12)10-5/h2H,1H2,(H2,8,11)(H,13,14)(H,9,10,12)

InChI Key

CCERCRRKTNJMJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)CC(=O)N)C(=O)O

Origin of Product

United States

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